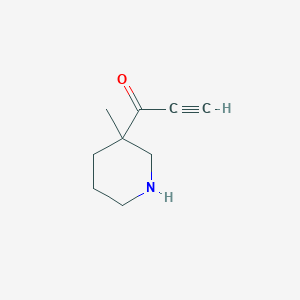
1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring substituted with a methyl group and a propynyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one typically involves the reaction of 3-methylpiperidine with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes or receptors, leading to changes in cellular processes and biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Methylpiperidin-3-yl)ethanone: Similar structure but with an ethanone group instead of a propynyl group.
1-(3-Methylpiperidin-3-yl)butan-2-one: Contains a butanone group, differing in the length of the carbon chain.
1-(3-Methylpiperidin-3-yl)prop-2-en-1-one: Features a prop-2-en-1-one group instead of a prop-2-yn-1-one group.
Uniqueness
1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one is unique due to its propynyl group, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from similar compounds and makes it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
1-(3-methylpiperidin-3-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-3-8(11)9(2)5-4-6-10-7-9/h1,10H,4-7H2,2H3 |
InChI-Schlüssel |
FARPTANHEMGYDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCNC1)C(=O)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


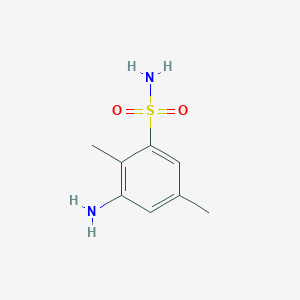
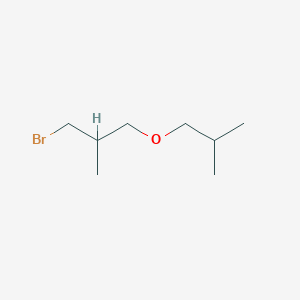

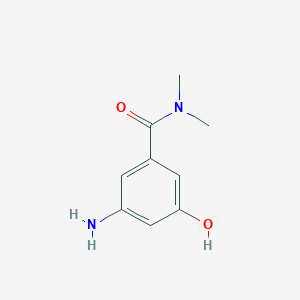
![1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea](/img/structure/B13196928.png)
![8-Oxa-4-azaspiro[2.6]nonan-5-one](/img/structure/B13196931.png)
![3-tert-Butyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13196934.png)

![N,N-Dimethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13196954.png)
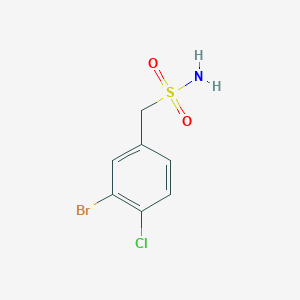
![2',4'-Dihydro-1'H-spiro[cyclopropane-1,3'-pyrido[2,3-b]pyrazine]](/img/structure/B13196966.png)



